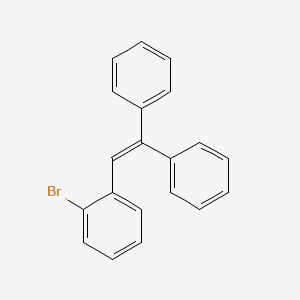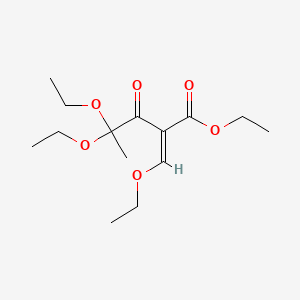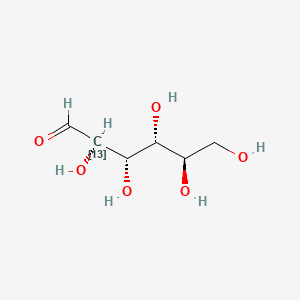
Iso-propylamine-d9 dcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iso-propylamine-d9 dcl is a deuterated compound, specifically a stable isotope-labeled version of iso-propylamine. The “d9” indicates that nine hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This compound is often used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iso-propylamine-d9 dcl typically involves the deuteration of iso-propylamine. This can be achieved through several methods, including catalytic exchange reactions where iso-propylamine is exposed to deuterium gas in the presence of a catalyst. Another method involves the use of deuterated reagents in the synthesis of iso-propylamine.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic exchange processes. These processes are designed to maximize the incorporation of deuterium into the iso-propylamine molecule while maintaining high purity and yield. The reaction conditions are carefully controlled to ensure the stability and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Iso-propylamine-d9 dcl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. This compound can be oxidized to form corresponding oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. This compound can be reduced to form deuterated amines or other reduced products.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. This compound can undergo substitution reactions to form various deuterated derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield deuterated oxides, while reduction reactions may produce deuterated amines. Substitution reactions can result in a wide range of deuterated derivatives.
Applications De Recherche Scientifique
Iso-propylamine-d9 dcl has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways and interactions of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: Applied in the production of deuterated materials for various industrial applications, including the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of iso-propylamine-d9 dcl involves its interaction with molecular targets and pathways in various chemical and biological systems. The presence of deuterium atoms can influence the reaction kinetics and stability of the compound, leading to unique effects compared to non-deuterated iso-propylamine. These effects are often studied using advanced analytical techniques to understand the molecular interactions and pathways involved.
Comparaison Avec Des Composés Similaires
Iso-propylamine-d9 dcl can be compared with other similar deuterated compounds, such as:
Deuterated methylamine: Another deuterated amine with similar applications in NMR spectroscopy and metabolic studies.
Deuterated ethylamine: Used in similar research applications but with different molecular properties due to the presence of an ethyl group instead of an iso-propyl group.
Deuterated propylamine: Similar to this compound but with a different arrangement of the carbon atoms in the molecule.
The uniqueness of this compound lies in its specific molecular structure and the presence of nine deuterium atoms, which can provide distinct advantages in certain research and industrial applications.
Propriétés
Formule moléculaire |
C3H10ClN |
|---|---|
Poids moléculaire |
105.63 g/mol |
Nom IUPAC |
(2H)chlorane;N,N,1,1,1,2,3,3,3-nonadeuteriopropan-2-amine |
InChI |
InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H/i1D3,2D3,3D;/hD3 |
Clé InChI |
ISYORFGKSZLPNW-JYRZJXIGSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N([2H])[2H].[2H]Cl |
SMILES canonique |
CC(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13831640.png)





